adamantanyl-N-(3-imidazolylpropyl)carboxamide
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Overview
Description
WAY-604008-A is a chemical compound with the molecular formula C17H25N3O and a molecular weight of 287.4. It is known for its role as an inhibitor of 11β-hydroxysteroid dehydrogenase, an enzyme involved in the metabolism of glucocorticoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-604008-A involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of WAY-604008-A follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
WAY-604008-A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert WAY-604008-A into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
WAY-604008-A has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to glucocorticoid metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
WAY-604008-A exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase. This enzyme is responsible for the conversion of active glucocorticoids to their inactive forms. By inhibiting this enzyme, WAY-604008-A increases the levels of active glucocorticoids, which can have various physiological effects. The molecular targets and pathways involved include the binding of WAY-604008-A to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
WAY-604008-B: Another inhibitor of 11β-hydroxysteroid dehydrogenase with a slightly different chemical structure.
WAY-604008-C: A related compound with similar inhibitory effects but different pharmacokinetic properties.
Uniqueness
WAY-604008-A is unique due to its specific binding affinity and selectivity for 11β-hydroxysteroid dehydrogenase. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H25N3O |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H25N3O/c21-16(19-2-1-4-20-5-3-18-12-20)17-9-13-6-14(10-17)8-15(7-13)11-17/h3,5,12-15H,1-2,4,6-11H2,(H,19,21) |
InChI Key |
LFJXKBKKKJWMGD-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=CN=C4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
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